molecular formula C14H18ClN3O B12895708 5-(4-(2-Chlorophenyl)piperazin-1-yl)pyrrolidin-2-one CAS No. 91703-11-6

5-(4-(2-Chlorophenyl)piperazin-1-yl)pyrrolidin-2-one

Cat. No.: B12895708
CAS No.: 91703-11-6
M. Wt: 279.76 g/mol
InChI Key: JLDHNWJKXYTDCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-(2-Chlorophenyl)piperazin-1-yl)pyrrolidin-2-one (CAS Number: 91703-11-6) is a chemical compound with the molecular formula C14H18ClN3O and a molecular weight of 279.77 . This compound features a pyrrolidin-2-one scaffold linked to a 2-chlorophenylpiperazine moiety, a structural motif of significant interest in medicinal chemistry research . Compounds with this core structure are frequently investigated for their potential central nervous system (CNS) activity. Research into structurally related molecules indicates that the pyrrolidin-2-one and arylpiperazine pharmacophores are often explored for their anticonvulsant and analgesic properties . Specifically, recent studies on analogous 3-(2-chlorophenyl)-pyrrolidine-2,5-dione derivatives have demonstrated potent activity in seizure models such as the maximal electroshock (MES) and 6 Hz tests, with some compounds exhibiting more favorable efficacy and protective index values than the reference drug valproic acid . The mechanism of action for such active compounds is often associated with interaction neuronal voltage-sensitive sodium and L-type calcium channels . Beyond neuroscientific applications, piperazine-containing compounds are also explored in other therapeutic areas, including as potential anti-tubercular agents and as cannabinoid receptor 1 (CB1) antagonists, which may have implications for treating metabolic disorders . This compound serves as a versatile chemical building block for designing and synthesizing novel molecules for pharmacological screening and structure-activity relationship (SAR) studies. This product is intended for research and development purposes only in a laboratory setting. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, as the full toxicological profile has not been thoroughly characterized.

Properties

CAS No.

91703-11-6

Molecular Formula

C14H18ClN3O

Molecular Weight

279.76 g/mol

IUPAC Name

5-[4-(2-chlorophenyl)piperazin-1-yl]pyrrolidin-2-one

InChI

InChI=1S/C14H18ClN3O/c15-11-3-1-2-4-12(11)17-7-9-18(10-8-17)13-5-6-14(19)16-13/h1-4,13H,5-10H2,(H,16,19)

InChI Key

JLDHNWJKXYTDCS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1N2CCN(CC2)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthesis of Pyrrolidin-2-one Intermediate

A common approach involves the cyclocondensation of substituted succinic acids with amino acids or amines to form the pyrrolidin-2-one ring:

  • Starting from 2-(2-chlorophenyl)succinic acid , cyclocondensation with aminoacetic acid yields 3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl acetic acid intermediates. This step forms the pyrrolidin-2-one core with the chlorophenyl substituent positioned appropriately on the ring system.

  • Alternative methods include the reaction of succinic anhydride with amines or imines to form substituted pyrrolidinones, which can be stereoselectively transformed into carboxamides or aminomethyl derivatives.

Preparation of 4-(2-Chlorophenyl)piperazine

  • The 4-(2-chlorophenyl)piperazine moiety is typically synthesized or obtained commercially. It can be prepared by nucleophilic substitution reactions involving piperazine and 2-chlorophenyl halides or via palladium-catalyzed coupling reactions.

Coupling Reaction to Form Final Compound

  • The key step involves coupling the pyrrolidin-2-one intermediate with the 4-(2-chlorophenyl)piperazine. This is often achieved by amidation or nucleophilic substitution using coupling agents such as carbonyldiimidazole (CDI) in dry solvents like N,N-dimethylformamide (DMF) at room temperature for 24 hours.

  • The reaction yields the target compound as a racemic mixture with yields typically ranging from 22% to 45%. The crude product is purified by crystallization from 2-propanol or by chromatographic methods.

  • Alternative alkylation methods involve reacting the corresponding amines with alkylating agents under basic conditions (e.g., potassium carbonate) in solvents like dry acetone at elevated temperatures (~60 °C) for 24 hours, followed by purification via column chromatography.

Representative Synthetic Scheme (Summary)

Step Reactants Conditions Product Yield (%) Notes
1 2-(2-chlorophenyl)succinic acid + aminoacetic acid Cyclocondensation 3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl acetic acid Not specified Formation of pyrrolidin-2-one intermediate
2 Pyrrolidin-2-one intermediate + 4-(2-chlorophenyl)piperazine CDI, dry DMF, RT, 24 h 5-(4-(2-chlorophenyl)piperazin-1-yl)pyrrolidin-2-one 22–45 Amidation coupling, racemic mixture
3 Corresponding amine + alkylating agent K2CO3, KI, dry acetone, 60 °C, 24 h Final compound or analogues 44–78 Alternative alkylation method

Analytical and Purification Techniques

  • Purity Assessment: Thin layer chromatography (TLC) and gradient high-performance liquid chromatography (HPLC) are used to assess purity and homogeneity.

  • Structural Confirmation: Nuclear magnetic resonance (1H NMR, 13C NMR), liquid chromatography-mass spectrometry (LC/MS), and elemental analysis confirm the chemical structure and composition.

  • Crystallization: Final compounds are often crystallized from 2-propanol or anhydrous ethanol, sometimes converted into hydrochloride salts to improve stability and handling.

Research Findings and Optimization Notes

  • The introduction of an amide function via CDI-mediated coupling improves chemical and metabolic stability compared to Mannich base analogues, which are sensitive to pH and rapid metabolism.

  • Chlorine substitution at the ortho position of the phenyl ring (as in 2-chlorophenyl) influences the biological activity and physicochemical properties of the final compound.

  • Reaction yields vary depending on the method and conditions, with alkylation methods generally providing higher yields (up to 78%) compared to amidation coupling (22–45%).

Summary Table of Key Preparation Parameters

Parameter Amidation Coupling Method Alkylation Method
Starting Materials Pyrrolidin-2-one intermediate + 4-(2-chlorophenyl)piperazine Corresponding amine + alkylating agent
Coupling Agent Carbonyldiimidazole (CDI) Potassium carbonate, potassium iodide
Solvent Dry DMF Dry acetone
Temperature Room temperature 60 °C
Reaction Time 24 hours 24 hours
Yield Range 22–45% 44–78%
Purification Crystallization from 2-propanol Column chromatography, crystallization
Product Form Racemic mixture Hydrochloride salts or oils

Chemical Reactions Analysis

Types of Reactions

5-(4-(2-Chlorophenyl)piperazin-1-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: Halogenation and alkylation reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides and halogenating agents like N-bromosuccinimide are employed.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted analogs of the original compound .

Scientific Research Applications

5-(4-(2-Chlorophenyl)piperazin-1-yl)pyrrolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-(2-Chlorophenyl)piperazin-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. It is believed to modulate the activity of certain neurotransmitter receptors, particularly those involved in the serotonin and dopamine pathways. This modulation can lead to changes in neurotransmitter levels, which may explain its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrrolidin-2-one Cores

  • S-61 and S-73 (Pyrrolidin-2-one Derivatives): These compounds (1-{4-[4-(2-tolyl)piperazin-1-yl]butyl}pyrrolidin-2-one and 1-{4-[4-(2,4-difluorophenyl)piperazin-1-yl]butyl}pyrrolidin-2-one) share the pyrrolidin-2-one core but differ in linker length (butyl vs. direct attachment) and piperazine substituents. S-61 and S-73 exhibit α1-adrenolytic activity, leading to antiarrhythmic and hypotensive effects.
  • 6-Acetyl-5-(3-(4-(2-Chlorophenyl)piperazin-1-yl)propoxy)-4,7-dimethyl-2H-chromen-2-one: This chromenone derivative shares the 4-(2-chlorophenyl)piperazine group but replaces pyrrolidin-2-one with a chromenone core.

Piperazine-Containing Heterocycles with Different Cores

  • UDO and UDD (Pyridine Derivatives): These non-azolic CYP51 inhibitors feature pyridine and trifluoromethylphenyl groups. While structurally distinct from the target compound, their piperazine-linked aromatic systems highlight the role of halogenation (e.g., 2-chlorophenyl) in enhancing target binding and metabolic stability.
  • 4-[(4-Chlorophenyl)amino]-5-[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl-6-methyl-1H-pyrimidin-2-one: This pyrimidin-2-one derivative incorporates a hydroxyethylpiperazine group, increasing hydrophilicity compared to the 2-chlorophenylpiperazine in the target compound. Such differences may affect blood-brain barrier permeability and off-target interactions .

Key Structural and Pharmacological Differences

Compound Core Structure Piperazine Substituent Linker/Modification Reported Activity
Target Compound Pyrrolidin-2-one 2-Chlorophenyl Direct attachment Not explicitly stated
S-61/S-73 Pyrrolidin-2-one 2-Tolyl/2,4-Difluorophenyl Butyl linker α1-Adrenolytic, antiarrhythmic
Chromenone Derivative Chromenone 2-Chlorophenyl Propoxy linker Not explicitly stated
UDO/UDD Pyridine Trifluoromethylphenyl Ethyl/pyridyl linkage CYP51 inhibition (anti-T. cruzi)
Pyrimidin-2-one Derivative Pyrimidin-2-one 2-Hydroxyethyl Carbonyl linkage Not explicitly stated

Implications of Substituent Variations

  • Halogenation: The 2-chlorophenyl group in the target compound may enhance receptor binding via hydrophobic and electron-withdrawing effects compared to non-halogenated analogues (e.g., S-61’s 2-tolyl).
  • Linker Flexibility: Butyl or propoxy linkers in S-61/S-73 and the chromenone derivative may improve conformational adaptability for target engagement, whereas direct attachment in the target compound could favor rigidity and specificity.

Biological Activity

5-(4-(2-Chlorophenyl)piperazin-1-yl)pyrrolidin-2-one, with the CAS number 91703-09-2, is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, including its effects on various biological systems, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H18ClN3O
  • Molecular Weight : 279.7652 g/mol
  • Density : 1.273 g/cm³
  • Boiling Point : 499.4°C at 760 mmHg
  • Flash Point : 255.8°C

The compound's structure includes a piperazine ring, which is known for its diverse biological activities, particularly in neuropharmacology and oncology. The presence of the chlorophenyl group enhances its interaction with biological targets, potentially affecting neurotransmitter systems and cancer cell viability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperazine derivatives, including this compound. In vitro assays have demonstrated that compounds with similar structures exhibit significant efficacy against various cancer cell lines.

  • Cell Viability Assays : The compound was tested against human breast cancer cells (MCF-7), showing an IC50 value comparable to established chemotherapeutics like Olaparib. This suggests its potential as a PARP inhibitor, which is crucial in cancer therapy.
    CompoundIC50 (µM)
    5e18
    Olaparib57.3
  • Mechanistic Studies : The compound's ability to inhibit PARP1 activity was evaluated, revealing that it increases PARP cleavage and enhances phosphorylation of H2AX, indicating DNA damage response activation.

Neuropharmacological Effects

The piperazine moiety is associated with various neuropharmacological effects:

  • Acetylcholinesterase Inhibition : Compounds derived from piperazine have shown potential in treating Alzheimer's disease by inhibiting acetylcholinesterase (AChE), thereby increasing acetylcholine levels in the brain.

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory activities:

  • AChE Inhibition : It demonstrated significant inhibition of AChE, which is vital for cognitive function and memory enhancement.
    EnzymeIC50 (µM)
    Acetylcholinesterase0.63
    Urease1.13

Study on Anticancer Activity

In a recent study published in Molecules, the synthesized piperazine derivatives were tested for their anticancer properties. The results indicated that compounds similar to this compound could effectively induce apoptosis in cancer cells through mechanisms involving PARP inhibition and DNA damage response pathways .

Neuroprotective Potential

Another study highlighted the neuroprotective effects of piperazine derivatives on models of neurodegenerative diseases. The findings suggest that these compounds could mitigate oxidative stress and improve cognitive functions through AChE inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.